2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Overview
Description
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is an organic compound that features a brominated naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by carboxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of tetrahydronaphthalene derivatives.
Scientific Research Applications
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
- 2-(5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
- 2-(5-Iodo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Uniqueness
The presence of the bromine atom in 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Properties
IUPAC Name |
2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-11-6-2-4-9-8(7-12(14)15)3-1-5-10(9)11/h2,4,6,8H,1,3,5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQRZXGHESSLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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